N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide
Description
This compound is a benzothiazole derivative featuring a naphthalene-1-carboxamide moiety and a prop-2-yn-1-yl substituent. The Z-configuration at the benzothiazole-imine bond is critical for its stereoelectronic properties, influencing its reactivity and intermolecular interactions. The methoxy group at position 6 enhances solubility, while the propargyl group provides a handle for further functionalization via click chemistry or metal-catalyzed reactions .
Properties
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-3-13-24-19-12-11-16(26-2)14-20(19)27-22(24)23-21(25)18-10-6-8-15-7-4-5-9-17(15)18/h1,4-12,14H,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESFBROMTCIUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC4=CC=CC=C43)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiazole intermediate, which is then coupled with the naphthalene carboxamide derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Common reagents include methoxybenzothiazole, propargyl bromide, and naphthalene-1-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Alkyne Reactivity
The propargyl group (prop-2-yn-1-yl) introduces reactivity typical of alkynes, including:
-
Hydrogenation : Reduction of the triple bond to a single bond under catalytic hydrogenation (e.g., Pd/C, H₂).
-
Electrophilic Addition : Reaction with halogens (e.g., Br₂) or acid chlorides to form vinyl derivatives.
-
Click Chemistry : Azide-alkyne cycloaddition (Cu-catalyzed) to form 1,2,3-triazoles.
-
Cyclopropenation : Formation of cyclopropane derivatives via [2+1] cycloaddition.
Imine/Ylidene Reactivity
The ylidene linkage between the benzothiazole and naphthalene carboxamide may undergo:
-
Hydrolysis : Reversion to a carbonyl group under acidic or basic conditions.
-
Tautomerism : Interconversion between imine and enamine forms.
-
Nucleophilic Attack : Susceptibility to nucleophilic addition or substitution at the carbon adjacent to the nitrogen.
Benzothiazole Ring Reactions
The benzothiazole core may participate in:
-
Sulfonation : Introduction of sulfonic acid groups (SO₃H) at activated positions.
-
Alkylation : Electrophilic substitution at the sulfur or nitrogen atoms.
-
Reduction : Ring-opening or partial reduction under strong reducing conditions (e.g., LiAlH₄).
Amide Group Reactivity
The naphthalene carboxamide group can undergo:
-
Amidation : Formation of esters or other amides via coupling agents (e.g., DCC).
-
Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Hydrogenation | H₂, Pd/C, or PtO₂ catalyst | High pressure, room temperature |
| Electrophilic Addition | Br₂, Cl₂, or acid chlorides | Inert solvent (e.g., CH₂Cl₂) |
| Click Chemistry | Sodium azide, CuSO₄·5H₂O, ascorbic acid | Aqueous solution, room temperature |
| Imine Hydrolysis | HCl, H₂O, or NaOH | Aqueous solution, heat |
| Sulfonation | H₂SO₄, fuming H₂SO₄ | High temperature, concentrated acid |
Major Reaction Products
| Reaction Type | Product |
|---|---|
| Hydrogenation | Propyl-substituted benzothiazole derivative |
| Electrophilic Addition | Dihalide or acylated propargyl group |
| Click Chemistry | 1,2,3-Triazole-linked derivative |
| Imine Hydrolysis | Naphthalene carboxylic acid + benzothiazol-2-ylidene amine |
| Sulfonation | Sulfonated benzothiazole derivative |
Structural Analogies
-
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide ( ): Shares the benzothiazole-naphthalene carboxamide core but lacks the propargyl group. This suggests that the amide linkage is stable under standard conditions.
-
5-(2-hydroxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide ( ): Highlights the reactivity of methoxy-substituted benzothiazoles in forming heterocyclic derivatives.
Reaction Pathways
-
Propargyl Group Utilization : The alkyne’s reactivity enables functionalization via click chemistry, expanding the compound’s applications in materials science or enzyme inhibition studies.
-
Imine Stability : The ylidene linkage likely requires mild conditions to avoid hydrolysis, limiting its use in aqueous or high-temperature reactions.
-
Benzothiazole Reactivity : The sulfur atom in the benzothiazole ring may act as a nucleophile, enabling substitution reactions with electrophiles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide as an anticancer agent. Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, analogs of this compound have shown low nanomolar potency in inhibiting cell growth in various cancer cell lines, including prostate cancer models .
Antimicrobial Properties
In addition to anticancer activity, this compound may also possess antimicrobial properties. Compounds derived from benzothiazole structures have been documented for their effectiveness against a range of bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films could be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's structural characteristics allow for efficient charge transport and light emission properties .
Photovoltaic Devices
Research into organic photovoltaic devices has identified similar compounds that enhance the efficiency of solar energy conversion. The incorporation of such benzothiazole derivatives into photovoltaic materials could improve light absorption and charge mobility, thus enhancing overall device performance .
Pesticide Development
The structural motifs present in this compound suggest potential applications as a pesticide or herbicide. Compounds with similar functionalities have been explored for their ability to inhibit plant pathogens or pests effectively. The development of derivatives based on this structure could lead to novel agrochemicals with improved efficacy and reduced environmental impact .
Synergistic Effects with Other Compounds
Studies indicate that combining this compound with other fungicides may produce synergistic effects, enhancing pest control measures while minimizing the required dosages of active ingredients . This approach aligns with modern agricultural practices aimed at sustainable pest management.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Key Observations :
Spectroscopic and Physical Properties
Biological Activity
N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzothiazole ring, a methoxy group, and a prop-2-ynyl substituent. These structural components are believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of this compound can include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as elastase and other proteases that are involved in inflammation and tissue remodeling .
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.
Case Studies
Several case studies highlight the biological activity of benzothiazole derivatives:
- Anticancer Activity :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide?
The compound’s benzothiazole and carboxamide moieties suggest modular synthesis via:
- Step 1 : Alkylation of a benzothiazole precursor (e.g., 6-methoxy-1,3-benzothiazol-2-amine) with propargyl bromide under basic conditions (K₂CO₃/DMF) to introduce the prop-2-yn-1-yl group .
- Step 2 : Formation of the Schiff base (2-ylidene) via condensation with naphthalene-1-carboxaldehyde under mild acidic or thermal conditions.
- Step 3 : Carboxamide coupling using carbodiimide reagents (e.g., EDC·HCl) in acetonitrile/water, monitored by TLC and purified via crystallization .
Q. How can spectroscopic techniques characterize this compound’s structural integrity?
Q. What structural features are critical for crystallographic validation?
X-ray diffraction can confirm:
- Z-configuration of the imine bond (2-ylidene) via torsional angles.
- Planarity of the benzothiazole-naphthalene system, stabilized by conjugation.
- Intermolecular interactions (e.g., hydrogen bonds between carboxamide NH and methoxy oxygen) . Use SHELXL for refinement, leveraging Hirshfeld surface analysis to resolve disorder in propargyl or methoxy groups .
Advanced Research Questions
Q. How to address contradictions in crystallographic data during refinement?
- Disorder Handling : For flexible groups (e.g., propargyl), apply PART instructions in SHELXL and refine occupancy ratios .
- Twinned Data : Use the TWIN/BASF commands in SHELXL for non-merohedral twinning, validated by R₁/Rw convergence trends .
- High-Resolution Limits : If thermal parameters (B-factors) exceed 5 Ų for key atoms, re-examine data collection (e.g., crystal decay, absorption corrections) .
Q. What experimental designs are optimal for evaluating bioactivity in kinase inhibition assays?
- Kinase Selection : Prioritize kinases with ATP-binding pockets accommodating the benzothiazole scaffold (e.g., JAK2, EGFR).
- Assay Protocol :
- Inhibition IC₅₀ : Use FRET-based assays with purified kinase, ATP, and a fluorescent peptide substrate.
- Selectivity Screening : Test against a panel of 50+ kinases at 1 µM compound concentration.
Q. How to optimize reaction yields for scale-up synthesis?
- Catalyst Screening : Compare Cu(OAc)₂ (10 mol%) vs. Ru-based catalysts for azide-alkyne cycloaddition steps, monitoring by HPLC .
- Solvent Optimization : Test mixed solvents (e.g., t-BuOH/H₂O vs. DMF/EtOH) to improve solubility of intermediates .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from 8 hours to <2 hours .
- Workflow : Prioritize recrystallization (e.g., ethanol/water) over column chromatography for eco-friendly scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
